3',5'-Dihydrodiol Simvastatin
Description
Properties
IUPAC Name |
[4,6-dihydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKOKWQDZYFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways of Formation and Further Metabolism
Enzymatic Biotransformation of Simvastatin (B1681759) to 3',5'-Dihydrodiol Simvastatin
The conversion of simvastatin to this compound is a critical phase I metabolic reaction. This process, along with the formation of other major metabolites like 3'-hydroxy simvastatin and 6'-exomethylene simvastatin, is an integral part of the drug's extensive in vivo metabolism. nih.gov The creation of this compound occurs through oxidative metabolism. nih.govjppres.com
Role of Cytochrome P450 Monooxygenases in 3',5'-Dihydrodiol Formation
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is paramount in the metabolism of a vast array of xenobiotics, including simvastatin. uio.no The formation of this compound is catalyzed by these monooxygenases. nih.gov
Research has conclusively identified the CYP3A subfamily as the major enzymatic player in the metabolism of simvastatin in human liver microsomes. nih.gov Within this subfamily, the CYP3A4 isoform is particularly prominent in catalyzing the formation of this compound. nih.govpharmgkb.org Studies have demonstrated that CYP3A4 exhibits a higher affinity for simvastatin, more than three times that of CYP3A5. nih.gov This isoform is responsible for the conversion of simvastatin lactone to this compound lactone. nih.gov In vitro experiments using recombinant human P450 enzymes have confirmed that CYP3A4 is the most active enzyme in the formation of simvastatin's oxidative metabolites, including this compound. nih.govnih.gov
While CYP3A4 is the primary catalyst, the CYP3A5 isoform also contributes to the formation of this compound. nih.gov Both CYP3A4 and CYP3A5 are capable of producing this metabolite from simvastatin. nih.gov However, the activity of CYP3A5 is generally considered to be of lesser importance than CYP3A4 due to its lower affinity for the substrate. nih.govresearchgate.net Polymorphisms in the CYP3A5 gene can influence the metabolism of simvastatin, which may explain some of the interindividual variability observed in the drug's pharmacokinetics. drugbank.comnih.gov
| CYP Isoform | Role in Simvastatin Metabolism to this compound |
| CYP3A4 | Major role , exhibits high affinity and is the most active. nih.govpharmgkb.orgnih.gov |
| CYP3A5 | Contributory role , capable of forming the metabolite but with lower affinity than CYP3A4. nih.govdrugbank.com |
| CYP2D6 | No significant role. nih.govnih.gov |
| CYP2A6 | No significant role. nih.govnih.gov |
| CYP2C8 | Minor contribution to overall oxidative metabolism of SVA, but not a primary pathway for 3',5'-dihydrodiol formation from simvastatin. nih.govnih.gov |
| CYP2C9 | No significant role. nih.govnih.gov |
| CYP2C19 | No significant role. nih.govnih.gov |
| CYP1A2 | No significant role. nih.govnih.gov |
| CYP2E1 | No significant role. nih.gov |
The metabolic reactions catalyzed by cytochrome P450 enzymes are dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing equivalent. mdpi.comfrontiersin.org Kinetic studies in human liver microsomes have shown that the formation of the major NADPH-dependent metabolites of simvastatin, including this compound, occurs with high intrinsic clearances. nih.gov The necessity of NADPH for these metabolic transformations has been confirmed in experiments where the absence of NADPH prevents the formation of these metabolites. mdpi.com This underscores the essential role of the NADPH-cytochrome P450 reductase system in the biotransformation of simvastatin. mdpi.com
Analysis of Other CYP Isoforms (e.g., CYP2D6, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, CYP2E1) in In Vitro Metabolism
Species-Specific Enzymatic Differences in Metabolism to this compound (e.g., rat models)
While the fundamental metabolic pathways of simvastatin are conserved across species, there are notable quantitative and qualitative differences. In rat models, simvastatin is also extensively metabolized. mdpi.comnih.gov Studies using rat liver microsomes (RLMs) have identified a total of 29 potential metabolites, including dihydrodiol derivatives. mdpi.com Specifically, dihydrodiol simvastatin acid (dihydrodiol SVA) has been identified as a new metabolite in RLMs. mdpi.com However, the metabolic profile in rats may not perfectly mirror that in humans, necessitating further clinical investigation. mdpi.com For instance, male-specific metabolites, such as 3''-hydroxy and 3',3''-dihydroxy-delta 4',5' derivatives, have been identified in male rat liver microsomes, indicating sex-specific differences in metabolism within the same species. nih.gov The high levels of esterases in rodent plasma also lead to a more pronounced formation of simvastatin acid (SVA) from the parent lactone compared to humans. nih.gov
| Species | Key Metabolic Differences in Simvastatin Metabolism |
| Human | Primarily metabolized by CYP3A4 and CYP3A5 to form major metabolites including this compound. nih.gov |
| Rat | Extensive metabolism with the identification of numerous metabolites, including dihydrodiol SVA. mdpi.com Shows male-specific metabolism and higher esterase activity leading to increased SVA formation. nih.govnih.gov |
Downstream Metabolic Fates of this compound
Following its formation from simvastatin, this compound undergoes further metabolic transformations, primarily aimed at increasing its water solubility to facilitate excretion from the body. These subsequent steps involve Phase II conjugation reactions, with glucuronidation being a prominent pathway. Research has also pointed towards the existence of other downstream metabolites, indicating a more complex metabolic network than initially understood.
Phase II Conjugation: Glucuronidation Pathways (e.g., UGT1A1, UGT2A3)
The primary route for the further metabolism of this compound is through Phase II conjugation, specifically glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the hydrophilicity of the compound, preparing it for elimination.
While the specific UGT isoforms responsible for the glucuronidation of this compound are not extensively detailed in the literature, it is known that inactive metabolites of simvastatin can be conjugated by UGT1A1 and UGT2A3. drugbank.com One study has explicitly identified the formation of O-β-glucuronide this compound as a product of Phase II conjugation. jppres.com The general glucuronidation of simvastatin and its metabolites is primarily attributed to UGT1A1 and UGT1A3. nih.gov
The formation of glucuronide conjugates is a critical detoxification step. The resulting glucuronidated metabolite is more readily transportable and excretable, typically via bile or urine.
Table 1: Key Enzymes in the Metabolism of Simvastatin and its Metabolites
| Metabolite/Precursor | Metabolic Pathway | Key Enzymes Involved | Reference |
| Simvastatin | Oxidation | CYP3A4, CYP3A5 | nih.gov |
| This compound | Glucuronidation | UGT1A1, UGT2A3 (inferred for inactive metabolites) | drugbank.comjppres.com |
| Simvastatin Acid (SVA) | Glucuronidation | UGT1A1, UGT1A3 | nih.gov |
This table summarizes the primary enzymes involved in the formation and further metabolism of this compound and its precursors.
Identification of Other Potential Downstream Metabolites
Beyond direct glucuronidation of the lactone form, other downstream metabolic products of the dihydrodiol structure have been identified, particularly from its hydrolyzed acid form. In vitro studies using rat liver microsomes have detected the presence of dihydrodiol-SVA (simvastatin acid) metabolites. mdpi.com These findings suggest that this compound can first be hydrolyzed to its corresponding open-acid form, which then undergoes further modifications.
Specifically, two potential dihydrodiol-SVA metabolites, designated as M27 and M28, have been observed. mdpi.com This indicates that the metabolic fate of this compound is not limited to a single conjugation step but can involve a series of reactions, including hydrolysis followed by other potential conjugations or modifications. However, detailed structural elucidation and the precise enzymatic pathways leading to these other downstream metabolites require further investigation. The initial formation of this compound itself is a major metabolic step, and it is considered an inactive metabolite. nih.gov
Table 2: Identified Downstream Metabolites of Simvastatin Dihydrodiol Structures
| Precursor | Identified Downstream Metabolite(s) | Experimental System | Reference |
| This compound | O-β-glucuronide this compound | Inferred from human metabolism studies | jppres.com |
| Simvastatin Acid (SVA) | Dihydrodiol-SVA metabolites (M27, M28) | Rat Liver Microsomes | mdpi.com |
This table highlights the identified downstream metabolic products originating from the dihydrodiol structure of simvastatin metabolites.
Molecular and Cellular Biological Investigations
Interaction with Metabolic Enzymes and Transporters
Role of Organic Anion Transporting Polypeptides (OATP1B1) in Metabolite Disposition
The disposition of simvastatin (B1681759) and its metabolites, including 3',5'-Dihydrodiol Simvastatin, is significantly influenced by drug transporters, particularly the organic anion-transporting polypeptide 1B1 (OATP1B1). pharmgkb.orgnih.govnih.gov OATP1B1, encoded by the SLCO1B1 gene, is a transporter protein highly expressed on the surface of liver cells that facilitates the uptake of various substances, including statins, from the blood into the liver. nih.govmdpi.com
The efficient transport of simvastatin acid into hepatocytes by OATP1B1 is a critical step for its subsequent metabolism. nih.govnih.gov Genetic variations in the SLCO1B1 gene can lead to altered OATP1B1 function, which in turn affects the plasma concentrations of simvastatin and its metabolites. nih.govnih.gov For instance, the c.521T>C polymorphism in SLCO1B1 is associated with decreased OATP1B1 transport activity, leading to increased systemic exposure to simvastatin acid. nih.govnih.gov This impaired uptake into the liver can consequently affect the formation rates and concentrations of its metabolites, including this compound. childrensmercy.orgresearchgate.net A study on a pediatric population confirmed the significant effect of the c.521T>C variant on the pharmacokinetics of simvastatin acid. childrensmercy.org
While the direct transport of this compound by OATP1B1 has not been as extensively characterized as that of simvastatin acid, the transporter's role in the hepatic uptake of the parent compound is crucial for the subsequent formation of this metabolite within the liver.
Assessment of this compound on HMG-CoA Reductase Activity (Inactivity Profile)
A key aspect of understanding the pharmacological profile of this compound is its effect on the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the primary target of statin therapy. nih.gov Research has definitively shown that this compound is inactive as an inhibitor of HMG-CoA reductase. nih.gov
Synthetic Methodologies and Chemical Derivatization for Research Applications
Laboratory Synthesis Approaches for 3',5'-Dihydrodiol Simvastatin (B1681759) Standardshplc.euacs.org
The laboratory synthesis of 3',5'-Dihydrodiol Simvastatin as a reference standard is essential for its accurate identification and quantification in metabolic studies. While direct enzymatic synthesis can be complex to replicate in a standard laboratory setting, chemical synthesis provides a more accessible route. A plausible synthetic approach involves the stereoselective dihydroxylation of a suitable unsaturated precursor.
A key precursor for the synthesis of this compound is anhydro simvastatin. The synthesis can be conceptualized in the following steps:
Preparation of the Precursor (Anhydro Simvastatin): The synthesis would likely start from a readily available simvastatin-related compound. Dehydration of the 5-hydroxy group in the hexahydronaphthalene (B12109599) ring system of simvastatin would yield the corresponding alkene, anhydro simvastatin. This elimination reaction can be achieved under acidic conditions.
Stereoselective Dihydroxylation: The crucial step is the introduction of two hydroxyl groups across the newly formed double bond in a syn configuration to yield the 3',5'-diol. A well-established method for this transformation is the Sharpless asymmetric dihydroxylation or a similar reaction using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO). numberanalytics.commasterorganicchemistry.comresearchgate.net This method is known for its high stereoselectivity in forming syn-diols from alkenes. masterorganicchemistry.com The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the vicinal diol. numberanalytics.comorgosolver.com
The reaction can be summarized as follows:
Anhydro Simvastatin + OsO₄ (catalytic) + NMO → this compound (mixture of diastereomers)
This reaction will produce a mixture of diastereomers due to the creation of new chiral centers at the 3' and 5' positions.
| Reaction Step | Key Reagents and Conditions | Purpose |
| Precursor Formation | Simvastatin, Acid Catalyst (e.g., p-toluenesulfonic acid) | To create the C4a-C5 double bond, forming anhydro simvastatin. |
| Dihydroxylation | Anhydro Simvastatin, Osmium Tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) | To introduce syn-hydroxyl groups across the double bond, forming the 3',5'-diol. |
| Purification | Chromatography (e.g., HPLC) | To isolate and purify the desired this compound from the reaction mixture. |
Strategies for Chemical Derivatization of this compound for Research Purposes
Chemical derivatization is a common strategy employed in analytical chemistry to enhance the volatility, thermal stability, and chromatographic properties of polar analytes for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov For this compound, which contains multiple hydroxyl groups, derivatization is crucial for its analysis by GC-MS.
The primary derivatization strategy for compounds containing hydroxyl groups is silylation . researchgate.netunishivaji.ac.inoup.com This involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups.
Common silylating agents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) acs.org
Trimethylchlorosilane (TMCS) (often used as a catalyst with BSTFA or MSTFA)
The derivatization reaction for this compound would involve reacting the compound with a silylating agent, often in a suitable solvent like pyridine (B92270) or acetonitrile, and heating the mixture to ensure complete reaction. For sterically hindered hydroxyl groups, more potent silylating agents or harsher reaction conditions might be necessary. Microwave-assisted derivatization can also be employed to accelerate the reaction. acs.org
Another potential derivatization method is acylation , which involves the introduction of an acyl group. However, silylation is generally more common for hydroxyl groups in metabolomics studies.
| Derivatization Technique | Reagent(s) | Purpose in GC-MS Analysis |
| Silylation | BSTFA + 1% TMCS, MSTFA | Increases volatility and thermal stability by converting polar -OH groups to less polar -O-Si(CH₃)₃ groups. |
| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Can also be used to increase volatility, though less common than silylation for hydroxyl groups. |
Characterization of Diastereomeric Mixtures of 3',5'-Dihydrodiol Simvastatinhplc.euacs.org
The synthesis of this compound results in a mixture of diastereomers. The characterization and separation of these isomers are critical for understanding their individual biological activities and for accurate quantification. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Separation:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating simvastatin and its metabolites. nih.govresearchgate.net For the separation of the diastereomers of this compound, chiral HPLC is often necessary. hplc.eunih.gov Chiral stationary phases (CSPs) can differentiate between the stereoisomers, allowing for their individual quantification. Normal phase HPLC on silica (B1680970) gel can also be effective for separating diastereomeric esters. nih.gov
Spectroscopic Characterization:
Mass Spectrometry (MS): LC-MS and LC-MS/MS are invaluable for the identification and structural elucidation of metabolites. researchgate.netresearchgate.net The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, which helps in confirming the structure. For this compound, the mass spectrum would show a molecular ion corresponding to its molecular formula (C₂₅H₄₀O₇) and characteristic fragment ions resulting from the loss of water and parts of the side chains. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the synthesized standard. nih.govkpfu.ru NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of the diol structure and the stereochemistry of the compound. 2D NMR techniques like COSY, HSQC, and HMBC are used to assign all the signals in the spectra. kpfu.ru
| Analytical Technique | Information Obtained | Relevance for this compound |
| Chiral HPLC | Separation of stereoisomers | Allows for the isolation and quantification of individual diastereomers. hplc.eunih.gov |
| LC-MS/MS | Molecular weight and fragmentation pattern | Confirms the identity and structure of the metabolite. researchgate.netresearchgate.net |
| ¹H and ¹³C NMR | Detailed structural information and stereochemistry | Provides unambiguous structural proof of the synthesized standard. nih.govkpfu.ru |
By employing these synthetic and analytical strategies, researchers can obtain pure standards of this compound and its individual diastereomers, enabling more accurate and detailed investigations into the metabolism and disposition of simvastatin.
Analytical Methodologies for Quantification and Structural Elucidation in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3',5'-Dihydrodiol Simvastatin (B1681759) from its parent compound, simvastatin, and other related metabolites. The separation is essential for accurate quantification and to prevent isobaric interference in mass spectrometric analysis.
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) configuration, is the predominant technique for the separation of simvastatin and its metabolites. The polarity of 3',5'-Dihydrodiol Simvastatin makes it well-suited for this type of chromatography.
Research has led to the development of stability-indicating RP-LC methods capable of resolving simvastatin from its potential impurities and degradation products, including the diol metabolite. In one such gradient method, this compound (referred to as diol lactone) was successfully separated from simvastatin, lovastatin, and other related substances. The separation was achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Under the specified conditions, the diol lactone impurity eluted at a retention time of approximately 3.9 minutes, demonstrating effective resolution from the parent drug and other compounds.
Detailed parameters for a representative HPLC method capable of separating the diol metabolite are provided in the table below.
| Parameter | Condition |
|---|---|
| Column | ZORBAX SB C18, 150 mm x 4.6mm, 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Column Temperature | 25°C |
| Detection Wavelength | 238 nm |
| Retention Time (Diol Lactone) | ~3.9 min |
While Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) has been employed in metabolomic studies following simvastatin administration and for the analysis of certain simvastatin metabolites, it is not a common or direct method for the quantification of this compound. pillbuys.comresearchgate.net The inherent polarity and potential thermal lability of the diol metabolite make it unsuitable for direct GC analysis without a chemical derivatization step to increase its volatility and thermal stability. pillbuys.com
Methods for other statin forms, such as the active hydroxy acid, have required derivatization, for instance, with pentafluorobenzyl bromide (PFB) followed by silylation, to make them amenable to GC-MS analysis. pillbuys.com Such derivatization procedures can be complex and time-consuming. nih.gov Consequently, LC-based methods are overwhelmingly preferred for the analysis of polar metabolites like this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is the definitive tool for the characterization and sensitive quantification of this compound, providing molecular weight confirmation and structural information.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound in complex matrices. mdpi.com This technique combines the superior separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, enabling robust and reliable quantification even at very low concentrations. nih.govresearchgate.net
In vitro metabolic studies of simvastatin have successfully identified and characterized numerous metabolites, including this compound, using LC-MS/MS platforms. mdpi.comresearchgate.net
For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves monitoring a predetermined fragmentation reaction: the transition of a specific precursor ion (typically the protonated molecule, [M+H]⁺) to a specific product ion.
For this compound (Molecular Weight: 452.58 g/mol ), the precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule at a mass-to-charge ratio (m/z) of 453. mdpi.com The selection of a specific product ion for the MRM transition would be determined by collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern is expected to be analogous to that of simvastatin, which primarily involves the neutral loss of the 2,2-dimethylbutyric acid side chain and subsequent losses of water. researchgate.net
The table below summarizes the key mass spectrometric parameters for the detection of this compound.
| Parameter | Value |
|---|---|
| Compound | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 453 [M+H]⁺ |
| Product Ion (Q3) | Determined from fragmentation spectrum (CID) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Both triple quadrupole (QqQ) and ion trap mass spectrometers have been instrumental in the study of simvastatin metabolism. mdpi.comresearchgate.netresearchgate.net
Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the workhorses for quantitative analysis due to their high sensitivity and specificity in MRM mode. nih.gov A QqQ system was used to observe the dihydrodiol metabolite (referred to as M20) in positive ion mode, highlighting its suitability for targeted quantification of this specific compound. mdpi.com The design of a triple quadrupole, with the first quadrupole (Q1) selecting the precursor ion, the second (q2) acting as a collision cell for fragmentation, and the third (Q3) selecting the specific product ion, minimizes background noise and ensures high-confidence quantification.
Ion Trap Mass Spectrometers: Ion trap systems offer unique capabilities for structural elucidation. nih.gov Their ability to perform sequential fragmentation (MSⁿ) allows researchers to probe the detailed structure of a metabolite. researchgate.net By trapping ions and subjecting them to multiple rounds of fragmentation, detailed fragmentation pathways can be established, which is invaluable for identifying unknown metabolites or confirming the structure of known ones like this compound. nih.gov Studies on simvastatin have utilized ion traps to investigate fragmentation mechanisms, providing the foundational knowledge needed to interpret the spectra of its metabolites. researchgate.net
Multiple Reaction Monitoring (MRM) Transitions for Detection
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying volatile and semi-volatile compounds. While less common than liquid chromatography for statin analysis, GC-MS has been successfully used to identify simvastatin metabolites, including the 3',5'-Dihydrodiol form. scispace.com The analysis of polar metabolites like this compound by GC-MS often requires a derivatization step to increase their volatility and thermal stability, making them suitable for the gas phase. However, some methods developed for the parent compound, simvastatin, have achieved separation without this step by using specific column chemistries and temperature programs. researchgate.net
The electron ionization (EI) mass spectrum for simvastatin shows a molecular ion [M]⁺ at m/z 418. researchgate.net For its dihydrodiol metabolite, the mass spectrum would be expected to show a corresponding increase in mass due to the addition of two hydroxyl groups, aiding in its identification. The fragmentation pattern provides structural information, which is compared against spectral libraries or known standards for definitive identification.
Below is a table summarizing typical parameters that would be established during the development of a GC-MS method for this compound analysis. researchgate.netimpactfactor.org
Table 1: Representative GC-MS Method Parameters for Statin Metabolite Analysis
| Parameter | Example Specification | Purpose |
|---|---|---|
| GC Column | 5% Phenyl Polysilphenylene-siloxane (e.g., TR-5MS) | Stationary phase that separates compounds based on polarity and boiling point. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |
| Temperature Program | Initial oven temperature held, then ramped at a controlled rate (e.g., 15°C/min) to a final temperature. | To separate compounds with a wide range of boiling points. |
| MS Ionization Mode | Electron Ionization (EI) | Standard ionization technique that creates predictable and reproducible fragment patterns. |
| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification of unknown compounds; SIM mode is used for sensitive quantification of target analytes. |
Advanced Sample Preparation and Extraction Techniques for Metabolite Analysis (e.g., hollow fiber liquid phase microextraction)
The complexity of biological matrices such as plasma and urine necessitates a sample preparation step to extract the analyte of interest and remove interfering substances. tandfonline.com Hollow fiber liquid-phase microextraction (HF-LPME) is an advanced, miniaturized sample preparation technique that offers high enrichment factors and excellent sample clean-up with minimal solvent consumption. researchgate.netuj.edu.pl
This technique can be configured in a two-phase or three-phase system. In a typical three-phase setup for statin analysis, a porous polypropylene (B1209903) hollow fiber is impregnated with a small volume of a water-immiscible organic solvent, which forms a supported liquid membrane (SLM). rsc.org This fiber is then filled with an aqueous acceptor phase and placed into the aqueous sample (donor phase), which has been pH-adjusted to ensure the analyte is in a neutral, extractable form. rsc.org The analyte partitions from the donor phase into the organic solvent membrane and is then back-extracted into the acceptor phase within the fiber's lumen. rsc.org Variations such as cetyl-alcohol-reinforced hollow fiber solid/liquid-phase microextraction have been developed to enhance the stability and selectivity of the extraction. nih.govresearchgate.net
The table below details optimized conditions reported for the HF-LPME of statins from biological fluids, which would be applicable for this compound. rsc.org
Table 2: Optimized Conditions for Hollow Fiber Liquid-Phase Microextraction of Statins
| Parameter | Optimized Condition |
|---|---|
| Supported Liquid Membrane (SLM) | n-Dodecane + 5% TOPO (trioctylphosphine oxide) |
| Donor Phase pH | 2.0 |
| Acceptor Phase | 0.05 M NaOH in Methanol |
| Hollow Fiber Length | 10 cm |
| Acceptor Phase Volume | 25 µL |
| Extraction Time | 45 minutes |
| Stirring Speed | 1000 rpm |
Method Validation for Research Assay Development (e.g., linearity, accuracy, limits of detection and quantification)
For any quantitative analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its performance characteristics. bohrium.com Key validation parameters include linearity, accuracy, and the limits of detection and quantification. nih.govnih.gov
Linearity Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. It is assessed by analyzing a series of standards over a defined concentration range. The data is used to construct a calibration curve, and linearity is confirmed by the correlation coefficient (R²), which should ideally be close to 1.0. For simvastatin and its metabolites, methods have demonstrated linearity over ranges such as 0.25 to 50 ng/mL and 0.1 to 5 ng/mL, with high correlation coefficients. plos.orgresearchgate.net
Accuracy Accuracy measures the closeness of the mean test results to the true concentration of the analyte. It is typically evaluated by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. Regulatory guidelines often consider an accuracy of 85-115% to be acceptable (80-120% at the lower limit of quantification). nih.gov Studies on simvastatin and its acid metabolite have reported mean accuracies between 91.4% and 115.4%. plos.org
Limits of Detection (LOD) and Quantification (LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. bioline.org.br The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. bioline.org.br The LOQ is often determined as the concentration where the signal-to-noise ratio is 10:1. bioline.org.br Achieving a low LOQ is critical for measuring metabolites like this compound, which may be present at very low concentrations in biological samples. bohrium.commedpharmres.com
The following table presents a summary of validation parameters from various validated methods for simvastatin and its metabolites, illustrating the performance characteristics of these research assays.
Table 3: Examples of Method Validation Parameters for Simvastatin and its Metabolites
| Parameter | Reported Value / Range | Analytical Method | Reference |
|---|---|---|---|
| Linearity Range | 0.1–5 ng/mL | LC-MS | plos.org |
| 0.25–50 ng/mL | LC-MS/MS | researchgate.net | |
| Accuracy (% Recovery) | 91.4–100.1% (Simvastatin) | LC-MS | plos.org |
| 102.2–115.4% (Simvastatin Acid) | LC-MS | plos.org | |
| 88-100% | LC-MS/MS | nih.gov | |
| LOD | 0.174 µg/L (Plasma) | HPLC-DAD | nih.gov |
| 0.093 µg/L (Urine) | HPLC-DAD | nih.gov | |
| 0.2-5 µg/L | GC | rsc.org | |
| LOQ | 0.05 ng/mL | LC-MS/MS | medpharmres.com |
| 0.25 ng/mL | LC-MS/MS | nih.gov |
Genetic and Inter Individual Variability in 3 ,5 Dihydrodiol Simvastatin Formation and Disposition
Influence of Cytochrome P450 Gene Polymorphisms on 3',5'-Dihydrodiol Simvastatin (B1681759) Formation
The metabolism of simvastatin is extensive, with cytochrome P450 (CYP) enzymes playing a central role. Specifically, the CYP3A subfamily is primarily responsible for the oxidative metabolism of simvastatin. researchgate.net One of the major NADPH-dependent metabolites formed is 3',5'-Dihydrodiol Simvastatin, which is generated through the action of CYP3A4. researchgate.netjppres.com Genetic variations in the genes encoding these enzymes can lead to altered enzyme activity and, consequently, variability in the rate and extent of this compound formation.
The CYP3A4 gene is highly polymorphic. The CYP3A422 allele (rs35599367) is a notable variant associated with decreased CYP3A4 expression and activity. nih.govnih.gov This reduced function can significantly impact the pharmacokinetics of simvastatin. Studies have shown that carriers of the CYP3A422 allele exhibit higher plasma concentrations of the parent compound, simvastatin, and its active acid form. nih.govnih.govrootspress.org
Given that CYP3A4 mediates the conversion of simvastatin lactone to this compound lactone, variations in CYP3A4 activity directly influence the formation of this metabolite. nih.gov Pharmacokinetic analyses have suggested that the CYP3A4 phenotype is significantly associated with the ratio of this compound lactone to simvastatin lactone area under the curve (AUC), indicating its role in this specific metabolic step. nih.gov Therefore, individuals with decreased CYP3A4 function, such as carriers of the CYP3A422 allele, are expected to have an altered formation rate of this compound compared to individuals with the wild-type CYP3A41/1 genotype. jppres.comnih.gov Combining the CYP3A422 allele with other variants like the loss-of-function CYP3A53 allele can further classify individuals into poor, intermediate, and extensive metabolizer phenotypes, which correlates with systemic simvastatin exposure. plos.orgnih.gov An association has been found between genotypes such as CYP3A41/22 and CYP3A43/22 and increased pharmacokinetic parameters of simvastatin when compared to the wild-type CYP3A41/*1. jppres.com
Table 1: Effect of CYP3A4/5 Genotypes on Simvastatin Plasma Concentrations
| Metabolizer Group (Genotype) | Effect on Simvastatin Plasma Concentration | Reference |
|---|---|---|
| Intermediate Metabolizers (IMs) (e.g., carriers of CYP3A422 or CYP3A53) | Significantly higher plasma concentrations compared to Extensive Metabolizers. | plos.orgnih.gov |
| Extensive Metabolizers (EMs) (e.g., CYP3A41/1 and CYP3A5 expressors) | Lower plasma concentrations compared to Intermediate Metabolizers. | plos.orgnih.gov |
Impact of Drug Transporter Gene Polymorphisms on this compound Exposure (e.g., SLCO1B1 c. 521T>C variant)
The transport of statins into the liver is a critical step for their metabolism and action. The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key transporter responsible for the hepatic uptake of simvastatin and its metabolites. nih.govpharmgkb.org The c.521T>C (rs4149056) variant in SLCO1B1 results in decreased transporter function, leading to reduced hepatic uptake and consequently higher systemic plasma concentrations of simvastatin acid. nih.govnih.gov
Table 2: Influence of SLCO1B1 c.521T>C Variant on Metabolite Exposure
| Genotype | OATP1B1 Transporter Function | Effect on this compound Exposure | Reference |
|---|---|---|---|
| c.521TT (Wild-type) | Normal Function | Normal exposure. | nih.gov |
| c.521TC (Heterozygous) | Decreased Function | Increased exposure. | nih.gov |
| c.521CC (Homozygous) | Poor Function | Significantly increased exposure to this compound lactone and acid. | nih.gov |
Age-Related Variability in Elimination Clearances of this compound
Physiological changes that occur with aging can significantly alter drug pharmacokinetics, including absorption, distribution, metabolism, and excretion. lipid.orgnih.gov For statins, the most clinically relevant changes are those affecting liver metabolism and excretion. lipid.org
Gender-Related Variability in Metabolite Formation (e.g., in animal models)
Gender-related differences in drug metabolism have been observed for various compounds, often attributed to differential expression and activity of drug-metabolizing enzymes. researchgate.net Animal models have been instrumental in elucidating such differences for simvastatin.
Studies using rat liver microsomes have revealed distinct gender-specific metabolic profiles for simvastatin. nih.govportico.org In female rats, this compound was identified as one of the major metabolites formed. portico.org This was in contrast to male rats, where the primary metabolites were simvastatin acid and 3'-hydroxy simvastatin. portico.org This metabolic divergence was linked to the differential involvement of CYP isoenzymes, with CYP3A4 being predominant in females and CYP2C11 in males for simvastatin metabolism. portico.org In human studies, while there were no significant gender-based associations for the parent simvastatin lactone, sex was found to be a significant covariate for the AUC of this compound lactone. nih.gov
Table 3: Gender-Related Differences in Simvastatin Metabolism in Rat Models
| Gender | Predominant Metabolites Formed | Primary CYP Isoenzyme Involved | Reference |
|---|---|---|---|
| Female Rat | Simvastatin acid, 6'-hydroxy simvastatin, This compound | CYP3A4 | portico.org |
| Male Rat | Simvastatin acid, 3'-hydroxy simvastatin | CYP2C11 | portico.org |
Future Research Directions and Emerging Questions
Comprehensive Profiling of Minor and Undiscovered Metabolites of Simvastatin (B1681759) and 3',5'-Dihydrodiol Simvastatin
The metabolic landscape of Simvastatin is more complex than initially understood. While major metabolites like this compound have been identified, a significant portion of its metabolic signature remains to be fully characterized. nih.govnih.govresearchgate.net Recent high-throughput liquid chromatography-tandem mass spectroscopy studies have revealed that Simvastatin treatment significantly alters hundreds of metabolites, many of which were previously unknown. nih.govnih.gov These studies highlight the profound and pleiotropic effects of Simvastatin on various metabolic pathways, extending beyond lipids to include amino acids, peptides, nucleotides, and more. nih.govnih.govresearchgate.net
Future research will need to focus on identifying and quantifying the full spectrum of minor and novel metabolites not only of Simvastatin but also of its primary metabolites like this compound. This involves exploring potential secondary metabolic pathways that this compound itself might undergo. In vitro studies using human liver microsomes have already pointed to the existence of several minor unidentified metabolites of Simvastatin. nih.gov The identification of these downstream products is crucial for a complete understanding of the drug's disposition and potential for drug-drug interactions.
A study utilizing rat liver microsomes identified a total of 29 metabolites of Simvastatin, including newly discovered phase-I metabolites. mdpi.com This underscores the potential for discovering further metabolites in human studies. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been instrumental in identifying metabolites in various biological samples. mdpi.com
Exploration of Potential Indirect Biological Roles beyond HMG-CoA Reductase Inhibition
While Simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, the enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis, there is growing evidence for its pleiotropic effects. globalresearchonline.netoup.comnih.gov These effects, which are independent of its cholesterol-lowering action, include anti-inflammatory properties, improvement of endothelial function, and plaque stabilization. oup.comnih.gov
A key area of future investigation is whether metabolites like this compound contribute to these off-target effects. It has been established that this compound itself is inactive as an inhibitor of HMG-CoA reductase. nih.gov This raises the question of whether it possesses other, as-yet-undiscovered biological activities. The inhibition of the mevalonate (B85504) pathway by Simvastatin affects the synthesis of various isoprenoids crucial for cellular functions, which could be a source of these pleiotropic effects. globalresearchonline.netoup.com
Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Metabolite Research
Advancements in analytical chemistry are paramount to furthering our understanding of this compound and its metabolic context. The development of novel, highly sensitive, and specific analytical methods is crucial for detecting and quantifying low-abundance metabolites in complex biological matrices like human plasma. medpharmres.comnih.gov
Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for the simultaneous determination of Simvastatin and its major metabolites. medpharmres.comnih.gov Researchers are continuously working to improve these methods by simplifying extraction procedures, shortening chromatographic run times, and lowering the limit of quantification (LLOQ). medpharmres.com For example, a recently developed LC-MS/MS method achieved a reliable LLOQ of 0.05 ng/mL for both Simvastatin and its active acid form. medpharmres.com
Future directions in analytical development will likely focus on:
Higher Resolution Mass Spectrometry: Employing high-resolution mass spectrometry platforms to achieve better mass accuracy and distinguish between isobaric metabolites.
Improved Chromatographic Separation: Developing more efficient liquid chromatography techniques to resolve complex mixtures of metabolites. ingentaconnect.com
Advanced Data Analysis Tools: Utilizing sophisticated bioinformatics and chemometrics to process the vast datasets generated by metabolomics studies and identify novel metabolic patterns. researchgate.net
Ion Trap Mass Spectrometry: Utilizing ion trap mass spectrometers for their cost-effectiveness and applicability in preclinical studies. researchgate.net
These advancements will be instrumental in comprehensively profiling the metabolome of Simvastatin and this compound, ultimately leading to a more complete picture of their biological significance.
Q & A
Advanced Research Question
Enzymatic assays : Incubate this compound with recombinant HMG-CoA reductase and measure NADPH consumption. Compare activity to simvastatin acid (positive control).
Cellular models : Use HepG2 cells to assess cholesterol synthesis via [14C]-acetate incorporation. No suppression indicates metabolite inactivity.
Structural analysis : Molecular docking studies show the dihydrodiol group disrupts binding to the reductase’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
